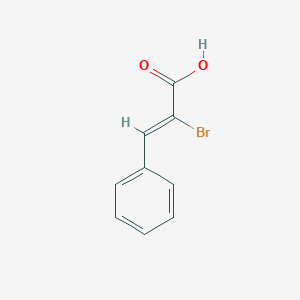
Cinnamic acid, alpha-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, alpha-bromo-, also known as alpha-bromocinnamic acid, is a chemical compound that has been used in various scientific research studies. This compound is a derivative of cinnamic acid, which is a common organic compound found in plants. Alpha-bromocinnamic acid has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Cinnamic acid, alpha-bromo-innamic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes in the body. It has also been suggested that it may act by binding to certain receptors in the body.
Effets Biochimiques Et Physiologiques
Alpha-bromocinnamic acid has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity. In addition, it has been found to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cinnamic acid, alpha-bromo-innamic acid in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Cinnamic acid, alpha-bromo-innamic acid is that it may have toxic effects on certain cells and tissues.
Orientations Futures
There are several future directions for research on Cinnamic acid, alpha-bromo-innamic acid. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, research could be done to optimize the synthesis of Cinnamic acid, alpha-bromo-innamic acid and to develop new methods for its synthesis.
Méthodes De Synthèse
The synthesis of Cinnamic acid, alpha-bromo-innamic acid can be achieved through different methods. One of the most common methods is the bromination of cinnamic acid. This is done by adding bromine to a solution of cinnamic acid in acetic acid. The reaction results in the formation of Cinnamic acid, alpha-bromo-innamic acid and hydrogen bromide. Other methods of synthesis include the use of N-bromosuccinimide and bromine water.
Applications De Recherche Scientifique
Alpha-bromocinnamic acid has been used in various scientific research studies. One of its main applications is in the field of organic synthesis. It has been used as a starting material for the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of other organic compounds.
Propriétés
Numéro CAS |
1727-53-3 |
|---|---|
Nom du produit |
Cinnamic acid, alpha-bromo- |
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
(Z)-2-bromo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
Clé InChI |
HBMGEXMZDMAEDN-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C(=O)O)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)Br |
SMILES canonique |
C1=CC=C(C=C1)C=C(C(=O)O)Br |
Pictogrammes |
Irritant |
Synonymes |
Cinnamic acid, alpha-bromo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
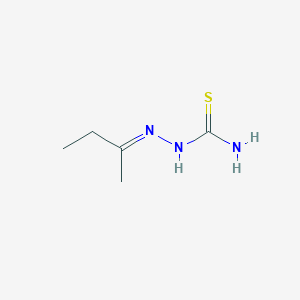
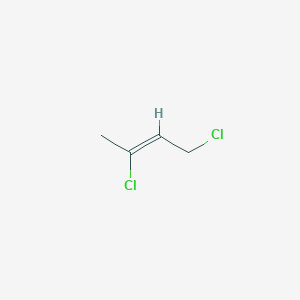
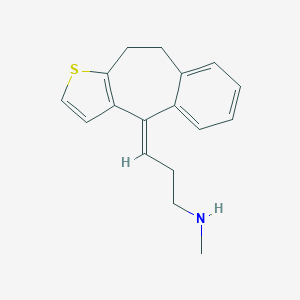
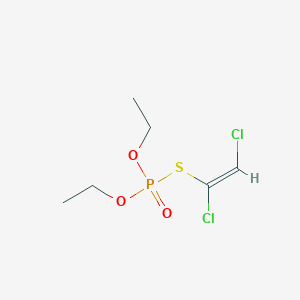
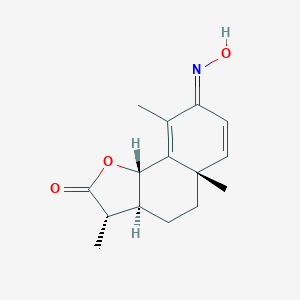
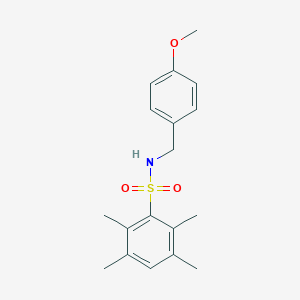


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


